Cas no 890715-18-1 (4-(furan-3-yl)benzoic acid)

4-(Furan-3-yl)benzoic acid is a heteroaromatic carboxylic acid featuring a furan ring linked to a benzoic acid moiety. This compound is of interest in organic synthesis and pharmaceutical research due to its bifunctional structure, which allows for further derivatization at both the carboxylic acid and furan groups. The furan ring contributes electron-rich properties, enhancing reactivity in cross-coupling reactions, while the benzoic acid group provides a versatile handle for esterification or amidation. Its rigid, planar structure makes it a potential building block for materials science applications, such as coordination polymers or liquid crystals. The compound is typically characterized by HPLC, NMR, and mass spectrometry to ensure high purity for research use.
4-(furan-3-yl)benzoic acid structure
4-(furan-3-yl)benzoic acid structure
Product Name:4-(furan-3-yl)benzoic acid
CAS No:890715-18-1
MF:C11H8O3
MW:188.179423332214
MDL:MFCD19612435
CID:1937829
PubChem ID:44594167
Update Time:2025-11-06

4-(furan-3-yl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid, 4-(3-furanyl)-
    • 4-(Furan-3-yl)benzoic acid
    • EN300-240207
    • SCHEMBL2039273
    • 890715-18-1
    • SB39662
    • DB-263086
    • AKOS013264002
    • DTXSID00659613
    • 4-(Furan-3-yl)benzoicacid
    • F2167-0774
    • CS-0268129
    • F17868
    • 4-Furan-3-yl-benzoic acid
    • 4-(furan-3-yl)benzoic acid
    • MDL: MFCD19612435
    • Inchi: 1S/C11H8O3/c12-11(13)9-3-1-8(2-4-9)10-5-6-14-7-10/h1-7H,(H,12,13)
    • InChI Key: AEVDLVIYBANTFB-UHFFFAOYSA-N
    • SMILES: O1C=CC(=C1)C1C=CC(C(=O)O)=CC=1

Computed Properties

  • Exact Mass: 188.047344113g/mol
  • Monoisotopic Mass: 188.047344113g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 50.4Ų

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4-(furan-3-yl)benzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:890715-18-1)4-(furan-3-yl)benzoic acid
Order Number:A861319
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:29
Price ($):2683.0
Email:sales@amadischem.com

Additional information on 4-(furan-3-yl)benzoic acid

4-(Furan-3-yl)benzoic Acid (CAS No. 890715-18-1): Properties, Applications, and Market Insights

4-(Furan-3-yl)benzoic acid (CAS No. 890715-18-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This furanyl-substituted benzoic acid derivative combines the aromatic properties of benzoic acid with the heterocyclic characteristics of furan, creating a unique molecular structure with diverse applications.

The compound belongs to the class of aromatic carboxylic acids and features a molecular weight of 188.17 g/mol. Its chemical structure consists of a benzoic acid moiety substituted at the para position with a furan-3-yl group, giving it distinct electronic and steric properties that make it valuable in various synthetic applications. Researchers particularly value this compound for its role as a building block in medicinal chemistry and as a precursor for more complex molecular architectures.

Recent studies have highlighted the potential of 4-(furan-3-yl)benzoic acid derivatives in drug discovery programs, especially in the development of novel anti-inflammatory and antimicrobial agents. The furan ring's electron-rich nature contributes to interesting biological activity profiles, while the carboxylic acid group provides a convenient handle for further chemical modifications. This dual functionality makes it an attractive scaffold for structure-activity relationship studies in pharmaceutical research.

In materials science, CAS 890715-18-1 has shown promise as a monomer for constructing specialized polymers with tunable electronic properties. The compound's ability to participate in both hydrogen bonding and π-π stacking interactions makes it particularly useful for designing functional materials with specific molecular recognition capabilities. Recent publications have explored its incorporation into organic semiconductors and liquid crystal materials, where its molecular geometry and electronic characteristics contribute to desirable material properties.

The synthesis of 4-(furan-3-yl)benzoic acid typically involves palladium-catalyzed cross-coupling reactions between appropriate furan and benzoic acid derivatives. Modern synthetic approaches emphasize green chemistry principles, with researchers developing more efficient and environmentally friendly routes to this valuable intermediate. Recent patent literature reveals growing interest in continuous flow synthesis methods for producing this compound and related derivatives at scale.

Market analysis indicates steady growth in demand for furanyl-substituted aromatic compounds, driven by expanding applications in pharmaceutical development and advanced materials. The global market for such specialty chemicals is projected to grow at a compound annual growth rate (CAGR) of 5-7% over the next five years, with 4-(furan-3-yl)benzoic acid representing an important niche product. Current research trends suggest increasing applications in agrochemicals and electronic materials may further drive demand.

Quality control for CAS 890715-18-1 typically involves HPLC analysis with UV detection, with purity specifications often exceeding 98% for research-grade material. Storage recommendations generally suggest keeping the compound in a cool, dry environment protected from light, with proper labeling in accordance with chemical safety standards. While not classified as hazardous under normal handling conditions, standard laboratory precautions should be observed when working with this material.

Recent scientific literature highlights innovative applications of 4-(furan-3-yl)benzoic acid derivatives in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). These porous materials show promise for gas storage, separation technologies, and heterogeneous catalysis. The compound's ability to serve as a linker in these frameworks stems from its rigid structure and multiple coordination sites, making it a valuable component in advanced material design.

From a regulatory perspective, 4-(furan-3-yl)benzoic acid is not currently subject to significant restrictions in most jurisdictions, though users should verify local regulations before shipping or handling. The compound's status as a research chemical means it's primarily used in laboratory settings rather than industrial applications, though this may change as new applications emerge in material science and pharmaceutical development.

Future research directions for 890715-18-1 include exploring its potential in bioorthogonal chemistry and click chemistry applications, where its unique structure could enable new synthetic transformations. Additionally, computational chemistry studies are investigating the compound's electronic properties to better predict its behavior in various chemical environments and potential biological activities.

For researchers sourcing 4-(furan-3-yl)benzoic acid, it's important to verify supplier credentials and request certificates of analysis to ensure product quality. Many specialty chemical suppliers now offer custom synthesis services for this compound, allowing researchers to obtain derivatives with specific isotopic labeling or functional group modifications for specialized applications. The growing availability of this building block from multiple suppliers indicates its increasing importance in synthetic chemistry.

In conclusion, 4-(furan-3-yl)benzoic acid (CAS No. 890715-18-1) represents a versatile chemical building block with growing importance across multiple scientific disciplines. Its unique combination of aromatic and heterocyclic characteristics, coupled with the synthetic flexibility provided by its carboxylic acid functionality, ensures its continued relevance in pharmaceutical research, materials science, and other advanced applications. As research into furan-containing compounds expands, this specific derivative is likely to see increasing utilization in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:890715-18-1)4-(furan-3-yl)benzoic acid
A861319
Purity:99%
Quantity:10g
Price ($):2683.0
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